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Introduction
Picein is a naturally occurring phenolic glycoside found in a variety of plant species, including

those from the Picea (spruce), Picrorhiza, Rhodiola, and Salix (willow) genera. It is the β-D-

glucopyranoside of piceol (p-hydroxyacetophenone). Structurally, it consists of an

acetophenone core linked to a glucose molecule via a glycosidic bond. This compound has

garnered interest in the scientific community for its potential antioxidant and neuroprotective

properties, making it a subject of investigation for pharmaceutical and nutraceutical

applications. This guide provides an in-depth overview of the chemical structure of Picein,

including its physicochemical properties, structural elucidation through spectroscopic methods,

and relevant experimental protocols.

Chemical and Physical Properties
The fundamental properties of Picein are summarized in the table below, providing a

quantitative overview of its key characteristics.
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Property Value Reference

IUPAC Name

1-[4-[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxyphenyl]ethanone

[1]

Molecular Formula C₁₄H₁₈O₇ [1][2]

Molecular Weight 298.29 g/mol [1][2]

CAS Number 530-14-3 [1][2]

Appearance
Pale yellow solid or

needles/prisms

Synonyms

Ameliaroside, Piceoside, p-

Hydroxyacetophenone-D-

glucoside, Salinigrin

Hydrogen Bond Donor Count 4

Hydrogen Bond Acceptor

Count
7

Topological Polar Surface Area 116 Å²

Structural Elucidation
The chemical structure of Picein has been established through a combination of chemical and

spectroscopic methods.

Chemical Structure
Picein is a glycoside formed from the condensation of piceol (p-hydroxyacetophenone) and a

β-D-glucose molecule. The glucose unit is attached to the hydroxyl group of the p-

hydroxyacetophenone at the C4 position through an O-glycosidic linkage.

Figure 1: Chemical Structure of Picein

Spectroscopic Data
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Structural confirmation of Picein relies on various spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate mass

measurement, confirming the molecular formula C₁₄H₁₈O₇. The PubChem database lists

experimental LC-MS data with a precursor [M-H]⁻ ion at m/z 297.098.[2]

Infrared (IR) Spectroscopy: The IR spectrum of Picein exhibits characteristic absorption

bands corresponding to its functional groups. These include broad O-H stretching vibrations

from the multiple hydroxyl groups of the glucose moiety and the phenolic hydroxyl group,

C=O stretching from the ketone group of the acetophenone, C-O stretching from the

glycosidic linkage and alcohol groups, and C=C stretching from the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are

pivotal for the detailed structural elucidation of Picein. While a publicly available, fully

assigned spectrum is not readily found in the literature, the expected chemical shifts can be

predicted based on the known structure. The ¹H NMR spectrum would show signals for the

aromatic protons of the acetophenone ring, the anomeric proton of the glucose unit (typically

a doublet in the range of 4.5-5.5 ppm), other sugar protons, and the methyl protons of the

acetyl group. The ¹³C NMR spectrum would display signals for the carbonyl carbon, the

aromatic carbons, the anomeric carbon (around 100 ppm), and the other carbons of the

glucose moiety. A complete and unambiguous assignment would require 2D NMR

experiments such as COSY, HSQC, and HMBC.

Experimental Protocols
Extraction and Isolation from Picrorhiza kurroa
The following is a representative protocol for the extraction and isolation of Picein from the

leaves of Picrorhiza kurroa.
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Figure 2: Workflow for Picein Extraction and Isolation
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Methodology:

Extraction: Dried and powdered leaves of Picrorhiza kurroa are extracted with a solution of

95:5 (v/v) ethanol:water.

Concentration: The resulting ethanol solution is concentrated under reduced pressure using

a rotary evaporator at a temperature of approximately 40±5°C.

Fractionation: The crude ethanol extract is suspended in water and then successively

partitioned with solvents of increasing polarity: hexane, chloroform, ethyl acetate, and n-

butanol.

Isolation: The n-butanol fraction, which is enriched with Picein, is subjected to further

purification. This fraction is re-chromatographed on a reversed-phase (RP-18) column.

Elution and Purification: Picein is eluted from the column using a solvent system of 2:3 (v/v)

methanol:water to yield the pure compound.

Chemical Hydrolysis of the Glycosidic Bond
Picein can be hydrolyzed to its aglycone (piceol) and glycone (D-glucose) components under

acidic conditions.

Methodology:

Reaction Setup: A solution of Picein in an aqueous medium is prepared.

Acidification: A dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is

added to the solution to catalyze the hydrolysis.

Heating: The reaction mixture is heated, typically at temperatures between 50-100°C, for a

duration sufficient to achieve complete or desired partial hydrolysis.

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer

Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing

the disappearance of the Picein spot/peak and the appearance of the piceol and glucose

spots/peaks.
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Work-up: Upon completion, the reaction mixture is cooled and neutralized. The products can

then be extracted and purified using standard chromatographic techniques.

Enzymatic Hydrolysis
Enzymatic hydrolysis offers a milder and more specific method for cleaving the glycosidic bond.

Methodology:

Enzyme Selection: A β-glucosidase enzyme is selected for its specificity in hydrolyzing β-

glycosidic linkages.

Buffer Preparation: Picein is dissolved in a suitable buffer solution at the optimal pH for the

chosen β-glucosidase.

Enzymatic Reaction: The β-glucosidase is added to the Picein solution, and the mixture is

incubated at the optimal temperature for the enzyme's activity.

Reaction Monitoring: The hydrolysis can be monitored over time using HPLC to quantify the

formation of piceol.

Termination and Product Isolation: The reaction is terminated, often by heat inactivation of

the enzyme or by the addition of a solvent that denatures the enzyme. The products are then

isolated and purified.

Biosynthesis of Picein
The biosynthesis of Picein in plants originates from the phenylpropanoid pathway, a major

route for the production of a wide array of phenolic compounds.
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Enzyme Abbreviations

L-Phenylalanine

Cinnamic Acid

PAL

p-Coumaric Acid

C4H

4-Coumaroyl-CoA

4CL

Piceol
(p-Hydroxyacetophenone)

Multi-step enzymatic
process (β-oxidation)

Picein

UGT

UDP-Glucose

PAL: Phenylalanine Ammonia-Lyase C4H: Cinnamate 4-Hydroxylase 4CL: 4-Coumarate-CoA Ligase UGT: UDP-glycosyltransferase
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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